2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole core, a fluorophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a condensation reaction with 4-fluorobenzaldehyde.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group results in the formation of the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives.
Scientific Research Applications
2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity. The morpholine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
- **2-({6-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
Uniqueness
The presence of the fluorophenyl group in 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C20H18FN3O2S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18FN3O2S2/c21-15-3-1-14(2-4-15)12-22-16-5-6-17-18(11-16)28-20(23-17)27-13-19(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10,13H2 |
InChI Key |
IEHXBUHPOOPAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.